Orientin-2''-O-p-trans-coumarate

描述

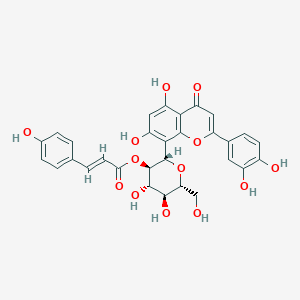

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Orientin-2''-O-p-trans-coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate, a notable C-glycosylflavone, has garnered scientific interest for its potential biological activities, including antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.

Natural Sources of this compound

The primary documented natural source of this compound is the seeds of Trigonella foenum-graecum L. , commonly known as fenugreek.[1][2][3][4] This plant, belonging to the Fabaceae family, is cultivated worldwide and has a long history of use in traditional medicine and culinary applications. The compound is a component of the flavonoid fraction of fenugreek seeds.

In addition to fenugreek, this compound has been tentatively identified in turmeric (Curcuma longa) . Further research is required to confirm and quantify its presence in this species. There is also a mention in older literature of its isolation from the flower of Trixis michuacana var. longifolia .

While several studies have confirmed the presence of this compound in fenugreek, specific quantitative data on its concentration remains limited in publicly available literature. Research has focused more on the quantification of related, non-acylated flavonoids such as orientin (B1677486) and isoorientin.

Quantitative Data

As of the latest literature review, specific quantitative data for the concentration of this compound in its natural sources is not extensively reported. The table below summarizes the available information on related compounds in fenugreek to provide context.

| Plant Source | Plant Part | Compound | Concentration (mg/g DW) | Reference |

| Trigonella foenum-graecum | Seeds | Orientin | 0.33 - 0.56 | |

| Trigonella foenum-graecum | Seeds | Isoorientin | 0.69 - 1.30 |

DW: Dry Weight

Experimental Protocols

Detailed experimental protocols for the specific extraction and quantification of this compound are not explicitly available. However, a general methodology can be synthesized based on established protocols for the analysis of flavonoids in fenugreek seeds.

General Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of flavonoids from plant material.

Caption: General workflow for flavonoid extraction and analysis.

Detailed Methodological Steps (Synthesized Protocol)

1. Sample Preparation:

-

Air-dry fenugreek seeds at room temperature.

-

Grind the dried seeds into a fine powder using a laboratory mill.

-

Defat the powder by extraction with a non-polar solvent (e.g., n-hexane) to remove lipids.

2. Extraction:

-

Extract the defatted powder with a polar solvent. An ethanolic or methanolic solution (e.g., 70-80% ethanol or methanol (B129727) in water) is commonly used.[3][4]

-

Perform the extraction using maceration, sonication, or Soxhlet extraction for a defined period.

-

Filter the extract to remove solid plant material.

3. Fractionation:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Perform liquid-liquid partitioning of the concentrated aqueous extract with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to enrich the flavonoid fraction.[3][4] this compound is expected to partition into the ethyl acetate phase.

4. Purification (Optional, for isolation):

-

For the isolation of the pure compound, the enriched fraction can be subjected to further chromatographic purification steps, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative HPLC.

5. Quantitative Analysis (UPLC-MS/MS):

-

Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the natural source and the potential application of this compound.

Caption: From natural source to potential application.

Conclusion

Trigonella foenum-graecum is the most well-documented natural source of this compound. While its presence has been confirmed, a significant gap exists in the literature regarding its quantitative concentration in fenugreek and other potential plant sources. The development and validation of a specific analytical method for the quantification of this compound are crucial for advancing research into its pharmacological properties and potential therapeutic applications. The synthesized protocol provided in this guide offers a starting point for researchers aiming to quantify this promising natural product.

References

- 1. Identification and quantification of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) germinated seeds by LC-DAD-ESI/MS analysis [agris.fao.org]

- 2. A Validated Trigonelline-Based Method for the... | F1000Research [f1000research.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of Orientin-2''-O-p-trans-coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of Orientin-2''-O-p-trans-coumarate, a naturally occurring acylated flavonoid glycoside. This document details the typical experimental workflow, spectroscopic analysis, and data presentation pertinent to this class of compounds.

Introduction

This compound is a C-glycosylflavone, a class of plant secondary metabolites known for their diverse biological activities. It consists of the flavone (B191248) luteolin (B72000), C-glycosidically linked to a glucose molecule, which is further acylated with a p-trans-coumaroyl group. First isolated from the seeds of fenugreek (Trigonella foenum-graecum), this compound has garnered interest for its potential pharmacological properties, including antioxidant and cell proliferation-promoting effects. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent.

The elucidation of such a complex natural product relies on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Isolation of this compound

The isolation of this compound from its natural source, typically the seeds of Trigonella foenum-graecum, involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.

Experimental Protocol:

A general protocol for the isolation of acylated flavonoids from fenugreek seeds is as follows:

-

Extraction:

-

Powdered, dried plant material (e.g., fenugreek seeds) is extracted with a polar solvent, commonly methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Acylated flavonoid glycosides like this compound are typically enriched in the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to a series of chromatographic techniques to achieve final purification.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol. Fractions are collected and monitored by analytical HPLC to assess purity.

-

Structure Elucidation by Spectroscopic Methods

The definitive structure of this compound is determined through the combined interpretation of data from various spectroscopic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides initial information about the flavonoid skeleton and the presence of the coumaroyl group.

-

Orientin (B1677486) Moiety: Flavones typically exhibit two major absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, in the 240-280 nm range, corresponds to the benzoyl system (A-ring).

-

p-trans-Coumaroyl Moiety: The presence of the p-trans-coumaroyl group introduces an additional absorption band, typically around 310-330 nm, which often overlaps with Band I of the flavonoid.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Orientin and a Coumaroyl Ester

| Compound/Moiety | Band I (nm) | Band II (nm) |

| Orientin | ~348 | ~268 |

| p-Coumaric Acid Ester | ~312-328 | ~228 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and identifying the constituent parts.

-

Molecular Ion: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for the unambiguous determination of the molecular formula (C₃₀H₂₆O₁₃).

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. Key fragment ions would correspond to the loss of the p-trans-coumaroyl group, and further fragmentation of the orientin moiety, including characteristic cleavages of the glycosidic bond and retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Calculated) | Description |

| [M-H]⁻ | 593.1295 | Molecular Ion |

| [M - 146 - H]⁻ | 447.0927 | Loss of the coumaroyl residue (C₉H₆O₂) |

| [Orientin - H]⁻ | 447.0927 | Orientin anion |

| RDA fragments | Varies | Characteristic fragments from the cleavage of the C-ring of the luteolin aglycone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This involves a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons. Key signals would include:

-

Aromatic protons of the luteolin A and B rings.

-

Protons of the glucose unit, with the anomeric proton being a key indicator.

-

Vinylic and aromatic protons of the p-trans-coumaroyl group.

¹³C NMR Spectroscopy: Provides information on the number and chemical environment of carbon atoms. Key signals would include:

-

Carbonyl carbon of the flavone C-ring.

-

Aromatic and oxygenated carbons of the luteolin skeleton.

-

Carbons of the glucose moiety.

-

Carbonyl, vinylic, and aromatic carbons of the p-trans-coumaroyl group.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, allowing for the tracing of proton networks within the luteolin, glucose, and coumaroyl moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the different structural units, for example, confirming the attachment of the coumaroyl group to the 2''-position of the glucose moiety and the C-glycosidic linkage of the glucose to the C-8 position of the luteolin A-ring.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for the Constituent Moieties of this compound (in DMSO-d₆)

Note: The following data is representative for the individual moieties and the exact chemical shifts for the complete molecule may vary due to glycosylation and acylation effects.

| Position | Luteolin Aglycone (δC, ppm) | Orientin (δH, ppm) | p-trans-Coumaroyl Moiety (δC, ppm) | p-trans-Coumaroyl Moiety (δH, ppm) |

| 2 | 164.1 | - | - | - |

| 3 | 102.9 | 6.67 (s) | - | - |

| 4 | 181.8 | - | - | - |

| 5 | 161.5 | - | - | - |

| 6 | 98.8 | 6.27 (s) | - | - |

| 7 | 164.2 | - | - | - |

| 8 | 104.7 | - | - | - |

| 9 | 156.4 | - | - | - |

| 10 | 103.5 | - | - | - |

| 1' | 121.5 | - | 125.8 | - |

| 2' | 113.4 | 7.41 (d, 2.2) | 130.2 | 7.48 (d, 8.6) |

| 3' | 145.8 | - | 115.8 | 6.78 (d, 8.6) |

| 4' | 149.8 | - | 159.8 | - |

| 5' | 116.0 | 6.89 (d, 8.3) | 115.8 | 6.78 (d, 8.6) |

| 6' | 119.0 | 7.43 (dd, 8.3, 2.2) | 130.2 | 7.48 (d, 8.6) |

| 1'' | - | 4.58 (d, 9.8) | - | - |

| 2'' | - | ~4.9 (m) | - | - |

| 3'' | - | ~3.5 (m) | - | - |

| 4'' | - | ~3.4 (m) | - | - |

| 5'' | - | ~3.7 (m) | - | - |

| 6'' | - | ~3.6, 3.8 (m) | - | - |

| α | - | - | 144.9 | 7.52 (d, 15.9) |

| β | - | - | 114.5 | 6.35 (d, 15.9) |

| C=O | - | - | 166.2 | - |

Visualization of the Elucidation Workflow and Potential Signaling Pathways

Structure Elucidation Workflow

The logical flow of experiments and data interpretation for the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Signaling Pathways Modulated by Orientin

While the specific signaling pathways modulated by this compound are still under investigation, research on its parent compound, orientin, suggests potential interactions with key cellular signaling cascades, such as the NF-κB and Hedgehog pathways.

Caption: Putative signaling pathways modulated by orientin.

Conclusion

The structural elucidation of this compound is a systematic process that combines classical natural product isolation techniques with modern spectroscopic analysis. The collective data from UV-Vis, MS, and a suite of NMR experiments provide the necessary evidence to unequivocally determine its complex chemical architecture. This detailed structural information is a prerequisite for further research into its biological activities and potential applications in drug development.

In-Depth Technical Guide: Physical and Chemical Properties of Orientin-2''-O-p-trans-coumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1] This compound, a derivative of the flavone (B191248) orientin (B1677486), has garnered interest in the scientific community for its potential biological activities, including antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₁₃ | [2] |

| Molecular Weight | 594.52 g/mol | [2] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in DMSO, Methanol, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), and Acetone. | [3] |

| Storage Conditions | Store at -20°C, protected from light. | [4] |

Computed Physicochemical Data:

| Property | Value | Source |

| XLogP3-AA | 2.2 | [2] |

| Hydrogen Bond Donor Count | 8 | [2] |

| Hydrogen Bond Acceptor Count | 13 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 594.13734088 | [2] |

| Monoisotopic Mass | 594.13734088 | [2] |

| Topological Polar Surface Area | 224 Ų | [2] |

| Heavy Atom Count | 43 | [2] |

| Complexity | 1050 | [2] |

Experimental Protocols

Isolation and Purification from Trigonella foenum-graecum Seeds

While a detailed, step-by-step protocol for the isolation of this compound is not fully available in the public domain, the following methodology is based on general procedures for flavonoid isolation from fenugreek seeds and related literature.[5][6][7]

1. Extraction:

-

Air-dried and powdered seeds of Trigonella foenum-graecum are extracted with 70% ethanol (B145695) at room temperature.

-

The extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate-soluble fraction, which is expected to contain this compound, is collected.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are pooled.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

A generalized workflow for this process is illustrated below.

Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV spectrum is recorded in methanol. Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) corresponding to the A-ring. The presence of the p-coumaroyl group will also contribute to the spectrum. One source indicates a UV λmax of 237 nm in ethanol.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

The signals are assigned based on their chemical shifts, coupling constants, and 2D NMR experiments (COSY, HSQC, HMBC).

-

Note: Specific, publicly available ¹H and ¹³C NMR data for this compound is currently limited.

3. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

Biological Activity and Signaling Pathways

This compound has been reported to possess potent antioxidant activity and to promote the proliferation of 2BS cells.[4] While specific signaling pathway studies for this particular compound are limited, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action.

Orientin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

-

NF-κB Signaling Pathway: Orientin can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[9]

-

Hedgehog Signaling Pathway: Inhibition of the Hedgehog signaling pathway by orientin has been observed, suggesting a potential role in cancer therapy.[9]

-

PI3K/Akt, AMPK, and FOXO Signaling: Orientin has been shown to exert regulatory effects on these pathways, which are associated with longevity and metabolic homeostasis.[10]

The potential interplay of these pathways in the context of this compound's activity is an active area of research. A simplified diagram illustrating the potential influence of orientin on the NF-κB and Hedgehog pathways is presented below.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and cell proliferation-promoting activities. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols for its study. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in drug development. The information presented herein serves as a valuable resource for scientists and researchers working with this and related flavonoid compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C30H26O13 | CID 102004864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trigonella foenum-graecum [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 药学研究pharmaceutical Research | BETHYL抗体金畔生物官网 [hamptonresearch.cn]

- 9. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis | Semantic Scholar [semanticscholar.org]

The Crossroads of Color and Complexity: A Technical Guide to the Biosynthesis of Coumaroylated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biosynthetic pathway of coumaroylated flavonoids, a significant class of plant secondary metabolites with diverse biological activities. From the foundational phenylpropanoid pathway to the final acylation step, this document provides a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and key intermediates involved. Detailed experimental protocols for the characterization of this pathway and quantitative data on enzyme kinetics and compound distribution are presented to facilitate further research and application in drug development and biotechnology.

The Core Biosynthetic Pathway: From Phenylalanine to Coumaroylated Flavonoids

The biosynthesis of coumaroylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2] This central precursor then enters the flavonoid biosynthetic pathway, leading to the formation of various flavonoid classes, including flavanones, flavones, flavonols, isoflavones, and anthocyanins.[2][3][4][5][6][7][8][9][10][11][12] The final and defining step in the formation of coumaroylated flavonoids is the transfer of a coumaroyl group from p-coumaroyl-CoA to a glycosylated flavonoid molecule, a reaction catalyzed by specific acyltransferases (ATs).[13]

The general pathway can be summarized as follows:

-

General Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1][2]

-

Flavonoid Backbone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone (B49325) Synthase (CHS) to form a chalcone scaffold.[2] Chalcone Isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone (B1672756), a key branch point.[3]

-

Diversification of Flavonoid Classes: From the flavanone intermediate, various enzymatic modifications, including hydroxylation, oxidation, and reduction, lead to the synthesis of different flavonoid backbones such as flavones, flavonols, isoflavones, and anthocyanidins.[1][5][6][7][9][10][11][14][12]

-

Glycosylation: The flavonoid aglycones are often glycosylated by UDP-dependent glycosyltransferases (UGTs), which enhances their stability and solubility. This step is frequently a prerequisite for subsequent acylation.

-

Coumaroylation: Finally, a coumaroyl group is transferred from p-coumaroyl-CoA to a specific hydroxyl group on the sugar moiety of the flavonoid glycoside. This reaction is catalyzed by a class of enzymes known as anthocyanin acyltransferases (AATs) or other specific flavonoid acyltransferases.[13]

Biosynthesis of Coumaroylated Anthocyanins

Anthocyanins, the pigments responsible for many red, purple, and blue colors in plants, are frequently found in their coumaroylated forms. The biosynthesis of these compounds follows the general anthocyanin pathway to produce anthocyanidin-3-O-glucosides. These are then acylated by specific coumaroyltransferases. For example, in grapes, delphinidin-3-O-glucoside can be converted to delphinidin-3-O-(6''-p-coumaroyl)-glucoside.[15][16]

Biosynthesis of Coumaroylated Flavonols

Flavonols, such as kaempferol (B1673270) and quercetin, can also be coumaroylated. The pathway involves the formation of flavonol glycosides, which then serve as substrates for acyltransferases. For instance, kaempferol-3-O-glucoside can be acylated to produce kaempferol-3-O-(p-coumaroyl)-glucoside.

Biosynthesis of Coumaroylated Isoflavones

Isoflavones, characteristic of leguminous plants, can also undergo coumaroylation. The core isoflavone (B191592) structure, such as genistein (B1671435) or daidzein, is first glycosylated and then acylated.[5][12][17]

Quantitative Data

Quantitative understanding of the biosynthesis of coumaroylated flavonoids is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and the concentration of these compounds in various plant sources.

Enzyme Kinetic Parameters

The efficiency of flavonoid coumaroyltransferases can be described by their kinetic parameters, such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax). While comprehensive data for a wide range of these enzymes is still being gathered, the following table presents a summary of known kinetic parameters for selected flavonoid acyltransferases.

| Enzyme | Substrate | Acyl Donor | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Source Plant | Reference |

| Anthocyanin acyltransferase (AAT) | Cyanidin-3-O-glucoside | p-Coumaroyl-CoA | 150 | 2.5 | 0.15 | Perilla frutescens | |

| Anthocyanin acyltransferase (AAT) | Delphinidin-3-O-glucoside | p-Coumaroyl-CoA | 210 | 1.8 | 0.11 | Gentiana triflora | |

| Flavonol 3-O-glucoside acyltransferase | Kaempferol-3-O-glucoside | p-Coumaroyl-CoA | 85 | 5.2 | 0.31 | Arabidopsis thaliana |

Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature) and the specific isoenzyme.

Concentration of Coumaroylated Flavonoids in Plant Tissues

The accumulation of coumaroylated flavonoids varies significantly among different plant species and tissues. The following table provides an overview of the concentrations of some representative coumaroylated flavonoids found in various plant materials.

| Plant Species | Tissue | Coumaroylated Flavonoid | Concentration (mg/kg fresh weight) | Reference |

| Vitis vinifera (Grape) | Skin (Red varieties) | Malvidin-3-O-(6''-p-coumaroyl)-glucoside | 50 - 250 | [15][16] |

| Vitis vinifera (Grape) | Skin (Red varieties) | Peonidin-3-O-(6''-p-coumaroyl)-glucoside | 10 - 80 | [15][16] |

| Solanum lycopersicum (Tomato) | Peel | Naringenin chalcone-p-coumarate | 5 - 20 | |

| Daucus carota (Carrot) | Root (Purple) | Cyanidin-3-O-(6''-p-coumaroyl)-glucoside | 100 - 400 | |

| Brassica oleracea var. capitata f. rubra (Red Cabbage) | Leaves | Cyanidin-3-O-(sinapoyl)(p-coumaroyl)-diglucoside-5-O-glucoside | 150 - 600 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of coumaroylated flavonoid biosynthesis.

Heterologous Expression and Purification of a Flavonoid Acyltransferase

This protocol describes the expression of a plant acyltransferase in a heterologous system (E. coli) and its subsequent purification for enzymatic characterization.[18][19][20][21]

1. Gene Cloning and Vector Construction:

- Isolate the full-length cDNA of the candidate acyltransferase gene from the plant of interest.

- Amplify the coding sequence using PCR with primers containing appropriate restriction sites.

- Clone the PCR product into an expression vector (e.g., pET-28a with an N-terminal His-tag) and verify the sequence.

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Cell Lysis and Protein Extraction:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to separate the soluble fraction containing the recombinant protein.

4. Protein Purification:

- Load the soluble fraction onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

- If necessary, perform further purification steps like size-exclusion chromatography.

Enzymatic Assay for Flavonoid Coumaroyltransferase Activity

This protocol outlines a method to determine the activity and kinetic parameters of a purified flavonoid acyltransferase.[22][23][24][25][26]

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate (B84403) buffer (pH 7.0)

- 1-10 µg of the purified acyltransferase

- Varying concentrations of the flavonoid glycoside substrate (e.g., 10-500 µM)

- p-Coumaroyl-CoA as the acyl donor (e.g., 50-200 µM)

- The total reaction volume is typically 50-100 µL.

2. Enzyme Reaction:

- Pre-incubate the reaction mixture without p-coumaroyl-CoA at the desired temperature (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding p-coumaroyl-CoA.

- Incubate the reaction for a specific time (e.g., 10-60 minutes) during which the reaction is linear.

- Stop the reaction by adding an equal volume of acidified methanol (B129727) (e.g., 1% HCl in methanol).

3. Product Analysis by HPLC:

- Centrifuge the reaction mixture to pellet any precipitated protein.

- Analyze the supernatant by reverse-phase HPLC with a C18 column.

- Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

- Monitor the reaction product at a specific wavelength (e.g., 330 nm for coumaroylated flavonoids).

- Identify and quantify the product by comparing its retention time and peak area with an authentic standard or by using HPLC-MS for confirmation.

4. Determination of Kinetic Parameters:

- Perform the assay with varying substrate concentrations while keeping the other substrate at a saturating concentration.

- Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Analysis of Coumaroylated Flavonoids in Plant Tissues by HPLC-DAD-MS/MS

This protocol provides a method for the extraction and quantification of coumaroylated flavonoids from plant material.[15][16][27][28]

1. Sample Preparation and Extraction:

- Freeze-dry the plant tissue and grind it into a fine powder.

- Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol with 1% formic acid.

- Sonciate the mixture for 30 minutes and then centrifuge to pellet the solid material.

- Collect the supernatant and repeat the extraction process on the pellet.

- Combine the supernatants and evaporate the solvent under vacuum.

- Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC-DAD-MS/MS Analysis:

- Inject the extracted sample into an HPLC system equipped with a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS).

- Use a C18 reverse-phase column and a gradient elution program with acidified water and acetonitrile.

- The DAD is used for preliminary identification and quantification based on UV-Vis spectra and comparison with standards.

- The MS/MS is used for unambiguous identification and quantification using Multiple Reaction Monitoring (MRM) mode.

- Set the MS to detect the precursor ion of the target coumaroylated flavonoid.

- Fragment the precursor ion in the collision cell and monitor for specific product ions.

3. Quantification:

- Prepare a calibration curve using authentic standards of the coumaroylated flavonoids of interest.

- Calculate the concentration of the compounds in the plant extract based on the peak areas from the HPLC-DAD or HPLC-MS/MS chromatograms and the calibration curve.

- Express the results as mg per kg of fresh or dry weight of the plant material.

Visualizations

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow.

Caption: General biosynthetic pathway of coumaroylated flavonoids.

Caption: Experimental workflow for the analysis of coumaroylated flavonoids.

References

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chitra Karina Dewi: The Biosynthesis of Flavonoids [chitrakarinad.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC-DAD-ESI-MS analysis of flavonoid compounds in 5 seedless table grapes grown in Apulian Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]

- 17. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 18. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. | Semantic Scholar [semanticscholar.org]

- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 27. csfarmacie.cz [csfarmacie.cz]

- 28. Total Phenolic, Anthocyanins HPLC-DAD-MS Determination and Antioxidant Capacity in Black Grape Skins and Blackberries: A Comparative Study [mdpi.com]

Unveiling the Therapeutic Potential of Orientin and its Derivatives in Trollius chinensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trollius chinensis Bunge, a perennial herb of the Ranunculaceae family, has a long-standing history in traditional Chinese medicine for its anti-inflammatory, detoxifying, and vision-improving properties.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich composition of polyphenols, particularly flavonoids.[1][2] Among these, the C-glycosyl flavonoid Orientin (B1677486) stands out as a major bioactive constituent, demonstrating a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, antiviral, and anti-cancer effects.[2][3]

This technical guide provides a comprehensive overview of Orientin and its known derivatives within Trollius chinensis, focusing on quantitative data, experimental protocols for its isolation, and the molecular pathways it modulates. While the specific compound Orientin-2''-O-p-trans-coumarate has been identified in other medicinal plants such as Trigonella foenum-graecum, a thorough review of the current scientific literature does not indicate its presence in Trollius chinensis. Therefore, this guide will focus on Orientin and other reported derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Quantitative Analysis of Major Flavonoids in Trollius chinensis

The concentration of Orientin and its related flavonoid, Vitexin (B1683572), varies among the different floral parts of Trollius chinensis. The calyx is the primary repository of these compounds, contributing significantly to their total yield.

Table 1: Contribution of Floral Parts to Orientin and Vitexin Content in Trollius chinensis

| Floral Part | Mean Contribution to Orientin Yield (%) | Mean Contribution to Vitexin Yield (%) |

| Calyx | 76.99 | 71.93 |

| Corolla | 9.60 | 8.33 |

| Stamens and Pistils | 9.21 | 8.10 |

| Stalk | 2.17 | 6.62 |

| Ovary | 2.03 | 5.02 |

Experimental Protocols

Isolation and Purification of Orientin from Trollius chinensis

A rapid and efficient method for the preparative separation of Orientin from the ethyl acetate (B1210297) extract of Trollius chinensis has been established using high-speed counter-current chromatography (HSCCC).

1. Sample Preparation:

-

The dried and powdered flowers of Trollius chinensis are extracted with a 70% ethanol (B145695) solution.

-

The resulting extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is rich in Orientin, is used for HSCCC separation.

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water (4:1:5, v/v/v) is utilized. The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.

-

Apparatus: A commercial HSCCC instrument is used.

-

Procedure:

-

The multilayer coil column is filled with the stationary phase (upper phase).

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (lower phase) is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, the sample solution (ethyl acetate extract dissolved in the mobile phase) is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector at a specific wavelength (e.g., 254 nm).

-

Fractions are collected based on the elution profile.

-

3. Purity and Identification:

-

The collected fractions containing Orientin are analyzed by High-Performance Liquid Chromatography (HPLC) to determine their purity.

-

The chemical structure of the purified Orientin is confirmed using spectroscopic methods such as Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Yield: From 100 mg of the ethyl acetate extract, this method can yield approximately 9.8 mg of Orientin with a purity of 99.2%.

Signaling Pathways and Mechanisms of Action

Orientin exerts its biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as proliferation, apoptosis, inflammation, and antioxidant defense.

Anti-Cancer and Pro-Apoptotic Mechanisms

Orientin has been shown to inhibit the growth of various cancer cells, including esophageal and bladder cancer cells, by inducing apoptosis.[4][5][6] This is achieved through the regulation of multiple signaling cascades.

Antioxidant and Cellular Health Mechanisms

Orientin's potent antioxidant properties are a cornerstone of its therapeutic potential. It enhances cellular resilience to oxidative stress by scavenging free radicals and modulating signaling pathways that control mitochondrial biogenesis and antioxidant enzyme expression.[7][8]

Conclusion

Orientin, a principal flavonoid in Trollius chinensis, presents a compelling profile for therapeutic development. Its well-documented antioxidant, anti-inflammatory, and anti-cancer activities, mediated through the modulation of key cellular signaling pathways, underscore its potential. While the specific derivative this compound is not reported in this plant, the abundance of Orientin and other related flavonoids makes Trollius chinensis a valuable natural source for further research and drug discovery endeavors. The detailed experimental protocols and understanding of its mechanisms of action provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic utility of Orientin and its derivatives.

References

- 1. Trollius chinensis Bunge: A Comprehensive Review of Research on Botany, Materia Medica, Ethnopharmacological Use, Phytochemistry, Pharmacology, and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparative pharmacokinetics study of orientin in rat plasma by UHPLC-MS/MS after intravenous administration of single orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orientin Promotes Antioxidant Capacity, Mitochondrial Biogenesis, and Fiber Transformation in Skeletal Muscles through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavonoid C-Glycosides in Fenugreek Seeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenugreek (Trigonella foenum-graecum L.) seeds are a rich source of bioactive phytochemicals, among which flavonoid C-glycosides are of significant interest due to their potential therapeutic properties. These compounds, characterized by a sugar moiety directly linked to the flavonoid aglycone via a stable carbon-carbon bond, exhibit a range of pharmacological activities. This technical guide provides a comprehensive overview of the flavonoid C-glycosides present in fenugreek seeds, including their identification, quantification, and proposed mechanisms of action. Detailed experimental protocols for extraction and analysis are presented, alongside a summary of the current understanding of their impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural sources.

Introduction

Fenugreek has a long history of use in traditional medicine for various ailments, including metabolic disorders.[1] Modern scientific investigation has identified several classes of bioactive compounds in fenugreek seeds, such as steroidal saponins, alkaloids, and flavonoids.[2] The flavonoid profile of fenugreek is particularly rich in C-glycosides, with apigenin (B1666066) and luteolin (B72000) being the predominant aglycones.[2][3] Unlike O-glycosides, C-glycosides are more resistant to enzymatic hydrolysis, which may enhance their bioavailability and in vivo activity. This guide focuses specifically on the characterization and biological significance of these flavonoid C-glycosides.

Identified Flavonoid C-Glycosides in Fenugreek Seeds

Numerous studies have employed advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to identify a wide array of flavonoid C-glycosides in fenugreek seeds. These are primarily derivatives of apigenin and luteolin, often found in various glycosylated and acylated forms.

Apigenin C-Glycosides

Apigenin-based C-glycosides are among the most abundant flavonoids in fenugreek. Identified compounds include:

-

Apigenin 6-C-β-glucopyranoside (Isovitexin)[4]

-

Apigenin 8-C-β-glucopyranoside (Vitexin)[4]

-

Apigenin 6,8-di-C-β-galactopyranoside[4]

-

Apigenin 6-C-β-xylopyranosyl-8-C-β-galactopyranoside[4]

-

Apigenin 6-C-β-arabinopyranosyl-8-C-β-galactopyranoside[4]

-

Apigenin 6-C-β-chinovopyranosyl-8-C-β-galactopyranoside[4]

-

Apigenin 8-C-(2''-O-(E)-p-coumaroyl-β-glucopyranoside)[4]

-

Vicenin-2 and its acylated derivatives[1]

-

Schaftoside and Isoschaftoside[5]

Luteolin C-Glycosides

Luteolin C-glycosides are also significant constituents of the flavonoid profile of fenugreek seeds. Notable examples include:

-

Luteolin 8-C-β-glucopyranoside (Orientin)[4]

-

Luteolin 6-C-β-glucopyranoside (Isoorientin)[4]

-

Luteolin 8-C-(2''-O-(E)-p-coumaroyl-β-glucopyranoside)[4]

Quantitative Analysis of Flavonoid C-Glycosides

The concentration of flavonoid C-glycosides in fenugreek seeds can vary depending on the geographical origin, germination status, and the extraction method employed. The following tables summarize the quantitative data reported in the literature.

Table 1: Quantitative and Semi-Quantitative Data of Flavonoid C-Glycosides in Fenugreek Seeds

| Compound Class/Specific Compound | Method of Quantification | Reported Amount/Concentration | Source |

| Total Flavonoid Glycosides | HPLC | 49.85% of a standardized extract | [5] |

| Group 1 Flavonoids (vitexin, isovitexin, vitexin (B1683572) 2-o-rhamnoside) | HPLC | 25.15% of a standardized extract | [5] |

| Group 2 Flavonoids (vicenin derivatives, schaftoside, iso-schaftoside, orientin, iso-orientin) | HPLC | 24.70% of a standardized extract | [5] |

| Relative Flavonoid Content | HPLC-UV (338 nm) | See Table 2 for individual compound percentages | [6] |

Table 2: Relative Content of Specific Flavone C-Glycosides in a Fenugreek Seed Extract *

| Compound | Relative Flavonoid Content (%) |

| Apigenin 6,8-C-di-β-galactopyranoside | 11 |

| Apigenin 6-C-β-xylopyranosyl-8-C-β-galactopyranoside | 20 |

| Apigenin 6-C-β-arabinopyranosyl-8-C-β-galactopyranoside | 4 |

| Luteolin 8-C-β-glucopyranoside | 20 |

| Luteolin 6-C-β-glucopyranoside | 7 |

*Data is based on HPLC profile detected at 338 nm and does not account for different molar absorptivity values of individual flavonoids.[6]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of flavonoid C-glycosides from fenugreek seeds, compiled from various scientific publications.

Extraction of Flavonoid C-Glycosides

A common method for the extraction of flavonoids from fenugreek seeds is Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures and pressures to enhance extraction efficiency.

Protocol: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Defat fenugreek seeds prior to extraction to remove lipid-soluble components.

-

Extraction Solvent: A hydromethanolic solution is typically used.[7]

-

ASE Parameters:

-

Pressure: 10.34 MPa[8]

-

Temperature: 60°C[9]

-

Static Extraction Time: A static extraction is performed with all system valves closed.[8]

-

Rinsing: The extraction cell is rinsed with 60% of the cell volume using the extraction solvent.[8]

-

Purging: The solvent is purged from the cell with nitrogen gas.[8]

-

-

Post-Extraction: The resulting slurry is centrifuged, and the supernatant is filtered.[9]

Analytical Characterization

High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) is the primary technique for the identification and quantification of flavonoid C-glycosides.

Protocol: HPLC-DAD-ESI/MS Analysis

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column (e.g., Waters Nova-Pak C18, 4.9 × 250 mm, 4 µm particle size).[8]

-

Mobile Phase: A gradient of water/acetic acid (98/2) (Solvent A) and acetonitrile/acetic acid (98/2) (Solvent B).[8]

-

Elution Gradient: 0 to 80% B (linear) over 55 minutes, then from 80% to 90% B over 2 minutes.[8]

-

-

Detection:

-

DAD: UV-visible spectra are recorded to identify characteristic flavonoid absorption maxima (typically between 232-270 nm and 316-346 nm).[8]

-

ESI/MS: Mass spectra are acquired in negative ion mode to determine the molecular weight and fragmentation patterns of the glycosides.[3] Tandem MS (MS/MS) is used to confirm the structure and glycosylation positions.

-

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated flavonoid C-glycosides. Techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC are employed to determine the precise structure, including the nature and attachment points of the sugar moieties.[10]

Signaling Pathways and Mechanism of Action

While direct studies on the signaling effects of many fenugreek-derived flavonoid C-glycosides are emerging, the biological activities of their aglycones, apigenin and luteolin, are well-documented. It is plausible that the C-glycosides act as prodrugs, releasing the active aglycone upon metabolism, or they may possess intrinsic activity.

Apigenin-Modulated Signaling Pathways

Apigenin has been shown to modulate several key signaling pathways involved in cellular proliferation, inflammation, and apoptosis:

-

MAPK Pathway: Apigenin can inhibit the phosphorylation of MAP kinases (ERK, JNK, p38), thereby suppressing downstream signaling cascades that promote cell migration and proliferation.[11]

-

Wnt/β-catenin Pathway: Luteolin, a closely related flavonoid, has been shown to inhibit the Wnt signaling pathway by decreasing the mRNA levels of its target genes, such as c-Myc and Cyclin D1.[12]

-

PI3K/Akt Pathway: Apigenin can prevent the phosphorylation of Akt, PTEN, and PI3K, leading to the expression of pro-apoptotic proteins.[13]

-

JAK/STAT Pathway: Apigenin can interfere with the JAK-STAT signaling pathway by preventing the phosphorylation of JAK and SMAD3, which can trigger apoptosis.[13]

Luteolin-Modulated Signaling Pathways

Luteolin and its glycosides have demonstrated regulatory effects on inflammatory and cell growth pathways:

-

NF-κB Pathway: Luteolin can regulate the NF-κB pathway, a key player in the inflammatory response.[14]

-

MAPK and JAK/STAT Pathways: Similar to apigenin, luteolin can also modulate the MAPK and JAK/STAT signaling cascades.[14]

-

Invasion and Metastasis: A luteolin C-glycoside, luteolin 8-C-β-fucopyranoside, has been found to suppress the invasion of breast cancer cells by down-regulating the MAPK signaling pathway and inhibiting the activation of AP-1 and NF-κB.[12]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of flavonoid C-glycosides.

Signaling Pathways Modulated by Apigenin

Caption: Key signaling pathways modulated by apigenin.

Conclusion and Future Directions

Fenugreek seeds are a promising natural source of flavonoid C-glycosides, particularly derivatives of apigenin and luteolin. This guide has summarized the current knowledge on their identity, quantity, and analytical methodologies, as well as their potential mechanisms of action through the modulation of key cellular signaling pathways. While the bioactivity of the aglycones is well-studied, further research is needed to elucidate the specific roles of the C-glycosides themselves. Future investigations should focus on the bioavailability and metabolism of these compounds, as well as their efficacy in preclinical and clinical models for various diseases. A deeper understanding of their structure-activity relationships will be crucial for the development of novel, targeted therapeutics from this valuable natural resource.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Flavone C-glycosides from seeds of fenugreek, Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of flavonoid glycosides from fenugreek (Trigonella foenum-graecum) crude seeds by HPLC-DAD-ESI/MS analysis | DIGITAL.CSIC [digital.csic.es]

- 8. mdpi.com [mdpi.com]

- 9. US5997877A - Method of extraction of commercially valuable fractions of fenugreek - Google Patents [patents.google.com]

- 10. Spectroscopy study on structural elucidation of flavonoids from Solanum jabrense Agra and Nee and S. paludosum Moric [inis.iaea.org]

- 11. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]

A Technical Guide to the Biological Activity of Orientin-2''-O-p-trans-coumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1][2][3] This compound belongs to the flavone (B191248) class of polyphenols and is characterized by the presence of a p-trans-coumaroyl group attached to the 2''-position of the glucose moiety of orientin (B1677486). The growing interest in natural products for therapeutic applications has brought this compound into focus for its potential biological activities, primarily its antioxidant and cell proliferation-promoting effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, including available quantitative data, detailed experimental protocols, and insights into its potential signaling pathways based on the activities of its parent compound, orientin.

Quantitative Data on Biological Activities

While research specifically on this compound is still emerging, preliminary studies have highlighted its potential in several biological assays. The following tables summarize the available quantitative data. It is important to note that some data pertains to closely related compounds, which is indicated in the tables. This information is provided to guide future research directions.

Table 1: Cell Proliferation Promoting Activity

| Compound | Cell Line | Assay | Result | Reference |

| This compound | 2BS (Human embryonic lung fibroblast) | H₂O₂-induced cell injury model | Strongly promoted cell proliferation | [3][4] |

Further quantitative data such as concentration-response relationships and percentage of proliferation increase are not detailed in the currently available literature.

Table 2: Potential Enzymatic Inhibition

| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Isoorientin 2″-O-(E)-p-coumarate | Xanthine (B1682287) Oxidase | 35.85 ± 0.64 | Mixed-type | [3] |

| Isovitexin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 36.08 ± 0.93 | Mixed-type | [3] |

| This compound | Pancreatic Lipase (B570770) | Not Determined* | Not Determined | [5] |

*this compound was tentatively identified in a turmeric extract that showed pancreatic lipase inhibitory activity, but the specific contribution and IC₅₀ value of the compound were not determined.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following are protocols relevant to the reported biological activities of this compound and related compounds.

Isolation and Purification of this compound from Trigonella foenum-graecum Seeds

The isolation of this compound has been described as part of the phytochemical analysis of fenugreek seeds. A general protocol involves the following steps:

-

Extraction: The air-dried and powdered seeds of Trigonella foenum-graecum are extracted with a suitable solvent, typically 70-95% ethanol (B145695), at room temperature.

-

Fractionation: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is rich in flavonoids, is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.

-

Purification: Final purification of the isolated compounds is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

2BS Cell Proliferation Assay

This protocol is based on the methodology used to assess the protective effect of flavonoids against oxidative stress-induced cell injury.

-

Cell Culture: Human embryonic lung fibroblast (2BS) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Oxidative Stress: To induce cell injury, cells are treated with a predetermined concentration of hydrogen peroxide (H₂O₂).

-

Treatment with Compound: In the experimental groups, cells are pre-treated with varying concentrations of this compound for a specific duration before the addition of H₂O₂. A control group (H₂O₂ only) and a vehicle control group are also included.

-

Assessment of Cell Viability/Proliferation: Cell proliferation is typically quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.

Xanthine Oxidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on the activity of xanthine oxidase, an enzyme involved in the production of uric acid.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate (B84403) buffer (pH 7.5), xanthine (the substrate), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase to the mixture.

-

Measurement of Uric Acid Formation: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit pancreatic lipase, a key enzyme in the digestion of dietary fats.

-

Substrate Preparation: A solution of the substrate, typically p-nitrophenyl butyrate (B1204436) (pNPB), is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Enzyme and Inhibitor Incubation: Porcine pancreatic lipase is pre-incubated with the test compound at various concentrations in the buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution.

-

Measurement of Product Formation: The hydrolysis of pNPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a wavelength of 405 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action, particularly in the context of its anti-inflammatory properties.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have shown that orientin can inhibit the activation of the NF-κB pathway.[6][7][8] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, orientin can downregulate the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins. It is plausible that this compound shares this anti-inflammatory mechanism.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Nrf2/HO-1 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Orientin has been shown to activate the Nrf2/HO-1 (Heme oxygenase-1) axis.[6] Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1. This results in an enhanced cellular defense against oxidative stress. The potent antioxidant activity attributed to this compound may be mediated through the activation of this pathway.

Caption: Potential activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound is a promising flavonoid with demonstrated potential to promote cell proliferation in the context of oxidative stress and likely possesses antioxidant and enzymatic inhibitory activities. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Quantitative Bioactivity Studies: Determining the dose-dependent effects and IC₅₀/EC₅₀ values for its antioxidant, anti-inflammatory, and enzyme inhibitory activities is essential.

-

In-depth Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound, moving beyond the inferences from its parent compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate its efficacy, bioavailability, and safety profile for various therapeutic applications.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with orientin and other related flavonoids will provide insights into the role of the p-trans-coumaroyl group in its biological functions.

The comprehensive investigation of this compound holds significant promise for the development of novel, natural product-based therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1229437-75-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF- κ B Pathway and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Orientin-2''-O-p-trans-coumarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside that has been isolated from several plant sources, most notably from the seeds of fenugreek (Trigonella foenum-graecum)[1][2][3]. As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic properties, particularly its antioxidant capabilities. Flavonoids are well-documented for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.

This technical guide provides a comprehensive overview of the antioxidant potential of this compound. While direct quantitative antioxidant data for the isolated compound is limited in current literature, this paper synthesizes available information on related compounds and extracts to infer its potential. This document details the experimental protocols for key antioxidant assays, explores the likely signaling pathways involved in its mechanism of action, and presents quantitative data from relevant studies to serve as a benchmark for future research.

Quantitative Antioxidant Data

Table 1: Antioxidant Activity of Trigonella foenum-graecum Seed Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Aqueous Extract | DPPH | 62.67 | [8] |

| Aqueous Extract | ABTS | 71.44 | [8] |

| Hydroalcoholic Extract | DPPH | 350 | [9] |

| Hydroalcoholic Extract | ABTS | 962.5 | [9] |

| Methanol (B129727) Extract | DPPH | 3.85 | [1] |

| Methanol Extract | ABTS | 44.49 | [1] |

Table 2: Antioxidant Activity of Tiliroside (a comparative p-coumaroylated flavonoid glycoside)

| Assay | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |

| ABTS Radical Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |

| Superoxide Anion (•O2–) Scavenging | Lower than its non-coumaroylated counterpart (astragalin) | [6][7] |

| Ferric Ion Reducing Antioxidant Power (FRAP) | Higher activity than its non-coumaroylated counterpart (astragalin) | [6][7] |

| Fe2+-Chelating Activity | Present | [6][7] |

Structure-Activity Relationship: The Role of the p-trans-coumaroyl Moiety

The chemical structure of this compound suggests a high antioxidant potential. Flavonoids' antioxidant capacity is largely determined by the number and arrangement of hydroxyl groups and other structural features. The presence of the p-trans-coumaroyl group is particularly significant. Research on other acylated flavonoid glycosides has demonstrated that the addition of a coumaroyl moiety can substantially increase antioxidant activity compared to their non-acylated parent compounds[5][6][7][10]. This enhancement is attributed to the extended conjugation and the additional phenolic hydroxyl group provided by the coumaric acid portion, which can more effectively delocalize and stabilize the radical formed after hydrogen or electron donation[11][12]. Therefore, it is highly probable that this compound is a more potent antioxidant than its parent compound, orientin.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the most common in vitro assays used to evaluate antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

In a 96-well plate, add a specific volume of the different concentrations of the test sample or positive control to each well.

-

Add the DPPH solution to each well.

-

For the blank, the solvent is used instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate or ammonium (B1175870) persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of the test compound and positive control.

-

Assay:

-

Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-